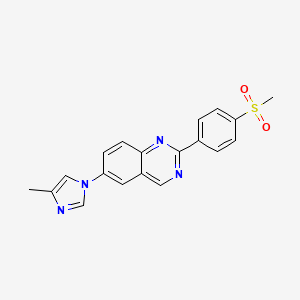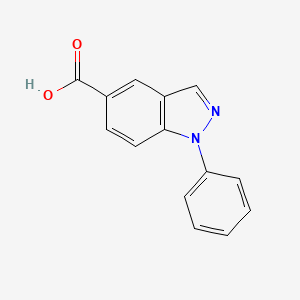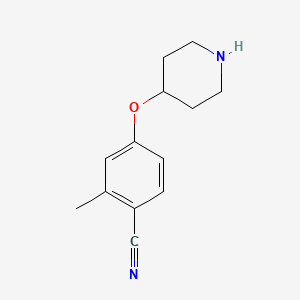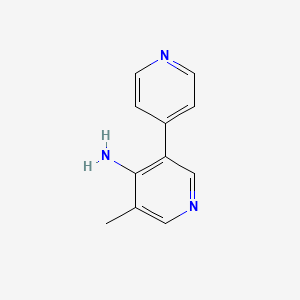
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is a complex organic compound that features a quinazoline core substituted with a 4-methylimidazol-1-yl group and a 4-methylsulfonylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 4-Methylimidazol-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-methylimidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Introduction of the 4-Methylsulfonylphenyl Group: The final step involves the sulfonation of the phenyl ring with a methylsulfonyl chloride reagent. This reaction is usually conducted under basic conditions, using a base like sodium hydroxide, in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinazoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or phenyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, sodium hydroxide, dichloromethane.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted imidazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzoic acid
- 3-(4-Methylimidazol-1-yl)propan-1-amine
Uniqueness
6-(4-Methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.
Eigenschaften
Molekularformel |
C19H16N4O2S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6-(4-methylimidazol-1-yl)-2-(4-methylsulfonylphenyl)quinazoline |
InChI |
InChI=1S/C19H16N4O2S/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(7-4-14)26(2,24)25/h3-12H,1-2H3 |
InChI-Schlüssel |
DYDYCWBXVHVOLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)
![N-(3-imidazol-1-ylpropyl)-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13867852.png)

![Trimethyl-[2-[(4-nitrotriazol-1-yl)methoxy]ethyl]silane](/img/structure/B13867861.png)




![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)
![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)

![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)


